

Introduction to Adenosine Receptors

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Adenosine is a ubiquitous endogenous nucleoside that plays a crucial role in maintaining cellular and tissue homeostasis, particularly under conditions of stress or pathology.[1] It exerts its effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2] These receptors are widely distributed throughout the body and are involved in a vast array of physiological processes.[2][3] In recent years, adenosine receptors have gained significant attention as therapeutic targets due to their potent modulation of inflammation.[1][4] Adenosine's role as a "retaliatory metabolite" means it is released in response to injury or metabolic stress, initiating processes to mitigate damage and promote healing.[5]

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are coupled to different heterotrimeric G proteins, leading to distinct downstream signaling cascades. The activation of these pathways ultimately modulates cellular function by altering the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²+).

- A1 and A3 Receptors: These receptors primarily couple to inhibitory G proteins (Gαi/o).[6][7]
 Activation of Gαi/o inhibits adenylyl cyclase (AC), the enzyme responsible for synthesizing cAMP from ATP. This leads to a decrease in intracellular cAMP levels.[6][8]
- A2A and A2B Receptors: These receptors are coupled to stimulatory G proteins (Gαs).[9]
 Gαs activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP
 concentration.[9][10] The subsequent rise in cAMP activates Protein Kinase A (PKA), which
 phosphorylates downstream targets to modulate gene transcription and cellular responses.
 [9][10]



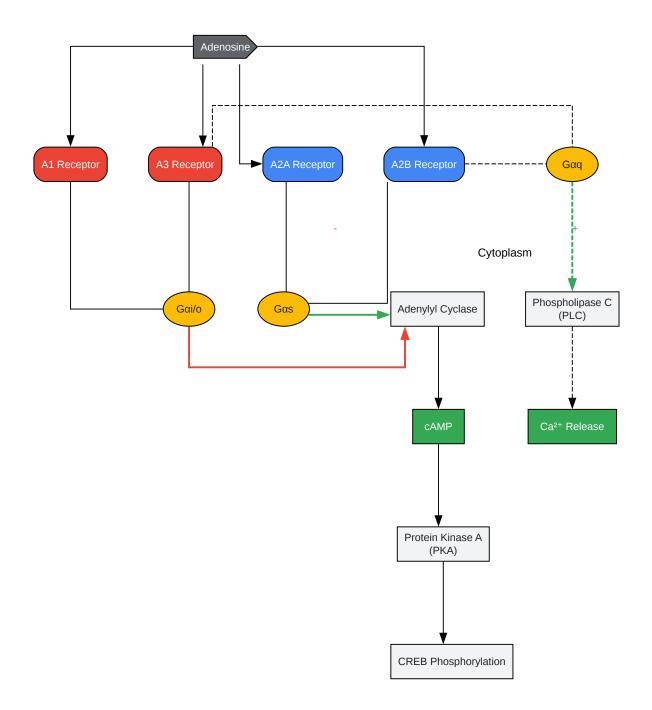




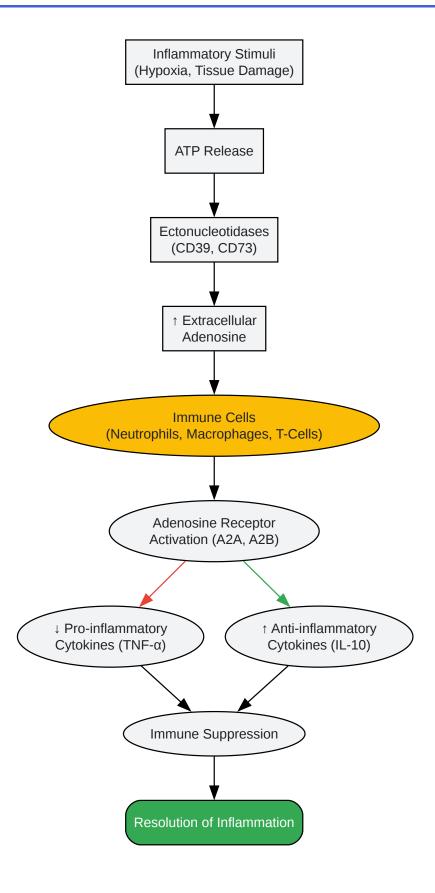
• Gαq Coupling: In certain cell types, A2B and A3 receptors can also couple to Gαq proteins, which activate the phospholipase C (PLC) pathway, leading to an increase in inositol phosphates and the mobilization of intracellular Ca²⁺.[6][11]

The primary signaling pathways for the four adenosine receptor subtypes are illustrated below.

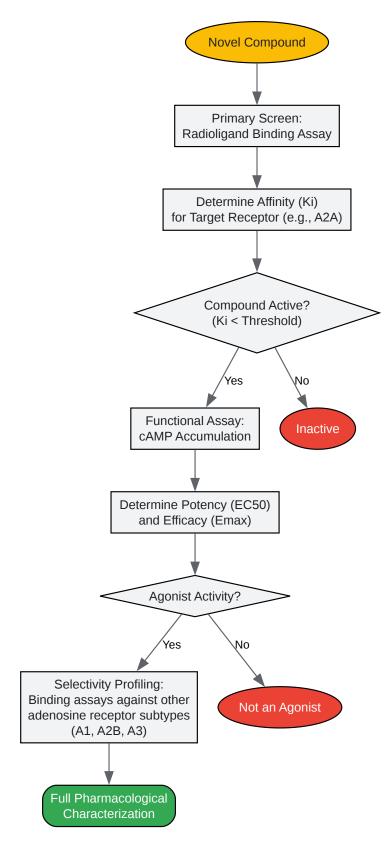












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